molecular formula C11H11N3O3S B2817527 N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide CAS No. 526190-76-1

N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B2817527
CAS No.: 526190-76-1
M. Wt: 265.29
InChI Key: UIFOMQGUEQCBSR-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29. The purity is usually 95%.
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Biological Activity

N-(4-hydroxyphenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide, a compound featuring a thiazolidinone ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 hydroxyphenyl 2 2 imino 4 oxothiazolidin 5 yl acetamide\text{N 4 hydroxyphenyl 2 2 imino 4 oxothiazolidin 5 yl acetamide}

This structure includes a hydroxyphenyl group and a thiazolidinone moiety, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG26.19 ± 0.50
MCF-75.10 ± 0.40
HCT116Not specified

These values indicate that the compound effectively inhibits cell proliferation, surpassing some standard chemotherapeutic agents like doxorubicin.

2. Antioxidant Activity

The compound also exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. In DPPH assays, it demonstrated an effective concentration (EC50) comparable to ascorbic acid:

CompoundEC50 (µM)Reference
This compound39.72
Ascorbic Acid35.62

This antioxidant capability is critical for its potential therapeutic applications in diseases linked to oxidative stress.

3. Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have been evaluated for antimicrobial properties. A study reported that various thiazolidinones exhibited significant activity against bacterial strains, suggesting that this compound may also possess similar effects:

MicroorganismActivityReference
E. coliInhibitory
S. aureusInhibitory

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptosis in cancer cells through caspase-dependent pathways .
  • Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress, which is pivotal in cancer progression and other diseases .
  • Inhibition of Cell Cycle Progression : The compound has been shown to affect various phases of the cell cycle, contributing to its antiproliferative effects .

Case Studies

Case Study 1: HepG2 Cell Line
A study involving HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 6 µM, indicating its potential as an anticancer agent.

Case Study 2: Antioxidant Evaluation
In an experimental setup assessing antioxidant capacity using DPPH assay, the compound exhibited a strong ability to neutralize free radicals, supporting its role in preventing oxidative damage.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c12-11-14-10(17)8(18-11)5-9(16)13-6-1-3-7(15)4-2-6/h1-4,8,15H,5H2,(H,13,16)(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFOMQGUEQCBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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